3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a complex organic molecule that contains a benzamide group and a pyrimidine group . Benzamides and pyrimidines are both important structures in medicinal chemistry, often found in bioactive compounds .
Molecular Structure Analysis
The compound contains a benzamide group and a pyrimidine group. The benzamide group consists of a benzene ring attached to an amide group, and the pyrimidine group is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound, like other benzamides and pyrimidines, could undergo various chemical reactions. For instance, it might participate in the Dimroth rearrangement, a type of isomerization of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides and pyrimidines are crystalline and aromatic .Wissenschaftliche Forschungsanwendungen
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment
- Research Context : A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds related to 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, were identified for epilepsy and pain treatment.
- Key Findings : The compounds were active in animal models of epilepsy and pain, with one compound advancing to a phase 1 clinical study due to its promising structure-activity relationships (Amato et al., 2011).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism in Chronic Myelogenous Leukemia
- Research Context : The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia (CML) patients.
- Key Findings : Flumatinib showed various metabolic pathways after oral administration, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, relevant to similar compounds like this compound (Gong et al., 2010).
Histone Deacetylase Inhibitor for Cancer Therapy
- Research Context : The design, synthesis, and evaluation of a compound structurally similar to this compound as a histone deacetylase (HDAC) inhibitor.
- Key Findings : This compound selectively inhibited HDACs and demonstrated antitumor activity in vivo, highlighting potential applications in cancer therapy (Zhou et al., 2008).
Photophysical Properties and Binding Studies
- Research Context : Novel aryl(heteroaryl)-substituted (pyrimidyl)benzamide-based BF2 complexes were synthesized, including derivatives similar to this compound.
- Key Findings : These complexes demonstrated unique photophysical properties and binding interactions, suggesting applications in materials science and biochemistry (Bonacorso et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been found to undergo a process known as the dimroth rearrangement . This process involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit substantial antiviral activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCRDNAVOYGTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.